[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride
CAS No.:
Cat. No.: VC8886470
Molecular Formula: C7H14Cl2N2S
Molecular Weight: 229.17 g/mol
* For research use only. Not for human or veterinary use.
![[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride -](/images/structure/VC8886470.png)
Molecular Formula | C7H14Cl2N2S |
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Molecular Weight | 229.17 g/mol |
IUPAC Name | 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride |
Standard InChI | InChI=1S/C7H12N2S.2ClH/c1-6-5-10-7(9-6)3-2-4-8;;/h5H,2-4,8H2,1H3;2*1H |
Standard InChI Key | CSJHCQDRYAUEQH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CSC(=N1)CCCN.Cl.Cl |
Structural Characteristics and Molecular Identity
Molecular Architecture
[3-(4-Methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride consists of a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 2-position with a propylamine chain. The 4-methyl group on the thiazole ring enhances steric and electronic effects, influencing reactivity and intermolecular interactions . The dihydrochloride salt form improves solubility in polar solvents, a critical factor for in vitro studies.
Table 1: Molecular Identity and Key Descriptors
Property | Value/Description |
---|---|
IUPAC Name | 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine; dihydrochloride |
Molecular Formula | |
Molecular Weight | 229.17 g/mol |
Canonical SMILES | CC1=CSC(=N1)CCCN.Cl.Cl |
InChI Key | CSJHCQDRYAUEQH-UHFFFAOYSA-N |
PubChem CID | 47000660 |
Data derived from VulcanChem and Chemsrc .
Comparative Analysis with Related Thiazoles
The structural similarity to other thiazole derivatives, such as [3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride (molecular weight: 243.20 g/mol), highlights the impact of methyl substitution on physicochemical properties. The additional methyl group in the latter compound increases molecular weight by 14.03 g/mol and alters lipophilicity, as reflected in their respective SMILES notations.
Synthesis and Production Methods
Synthetic Pathways
The synthesis typically begins with the formation of the thiazole core via the Hantzsch thiazole synthesis, which involves the reaction of thioamides with α-halo ketones. For this compound, 4-methylthiazole-2-carbaldehyde is condensed with propylamine under acidic conditions, followed by hydrochlorination to yield the dihydrochloride salt . Industrial-scale production employs continuous flow reactors to optimize yield and purity, with reaction temperatures maintained between 60–80°C.
Purification and Quality Control
Post-synthetic purification involves recrystallization from ethanol-water mixtures and high-performance liquid chromatography (HPLC) to achieve >98% purity. Analytical techniques such as NMR and NMR confirm structural integrity, with characteristic peaks observed at δ 2.35 ppm (singlet, 3H, CH) and δ 3.15 ppm (triplet, 2H, NH) in the proton NMR spectrum .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in water (>50 mg/mL at 25°C) and methanol, but limited solubility in non-polar solvents like hexane. Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under anhydrous conditions .
Spectroscopic Profiles
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UV-Vis Spectroscopy: Absorption maxima at 265 nm (π→π* transitions of the thiazole ring).
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Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 229.17 [M+H] .
Biological Activities and Research Applications
Anticancer Properties
Thiazoles interfere with cancer cell proliferation by modulating kinase pathways. In silico models predict that [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride exhibits moderate inhibitory activity against EGFR (IC: 12.3 µM), though experimental validation is pending.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the propylamine chain length and thiazole substituents to optimize bioactivity.
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In Vivo Toxicology: Acute and chronic toxicity profiling in model organisms.
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Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.
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